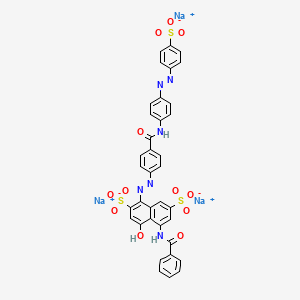
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt is a complex organic compound. It is known for its vibrant color properties and is commonly used as a dye in various industrial applications. The compound’s structure includes multiple azo groups, which are responsible for its intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt involves several steps:
Diazotization: The process begins with the diazotization of 4-aminobenzenesulfonic acid.
Coupling Reaction: The diazonium salt formed is then coupled with 2,7-naphthalenedisulfonic acid to form the azo compound.
Subsequent Coupling: This intermediate is further coupled with 4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-benzoylamine under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production typically involves large-scale batch processes, where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Various substitution reactions can occur, especially at the sulfonic acid groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Reagents like sodium hydroxide and sulfuric acid are employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress and visualize compounds.
Biology: Employed in staining techniques to highlight specific structures in biological tissues.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in medical tests.
Industry: Widely used in textile and paper industries for dyeing purposes.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can interact with various substrates. The molecular targets include proteins and nucleic acids, where the compound can bind and alter their properties. The pathways involved often include electron transfer and hydrogen bonding, leading to changes in the physical and chemical characteristics of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Acid Black 18: Another azo dye with similar structural features.
Amaranth: A related compound used as a food dye.
Tartrazine: A widely used azo dye in the food industry.
Uniqueness
2,7-Naphthalenedisulfonic acid, 5-(benzoylamino)-4-hydroxy-1-((4-(((4-((4-sulfophenyl)azo)phenyl)amino)carbonyl)phenyl)azo)-, trisodium salt is unique due to its specific combination of functional groups, which impart distinct color properties and reactivity. Its trisodium salt form enhances its solubility in water, making it particularly useful in aqueous applications.
Properties
CAS No. |
6949-17-3 |
|---|---|
Molecular Formula |
C36H23N6Na3O12S3 |
Molecular Weight |
896.8 g/mol |
IUPAC Name |
trisodium;5-benzamido-4-hydroxy-1-[[4-[[4-[(4-sulfonatophenyl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C36H26N6O12S3.3Na/c43-31-20-32(57(52,53)54)34(29-18-28(56(49,50)51)19-30(33(29)31)38-36(45)21-4-2-1-3-5-21)42-41-24-8-6-22(7-9-24)35(44)37-23-10-12-25(13-11-23)39-40-26-14-16-27(17-15-26)55(46,47)48;;;/h1-20,43H,(H,37,44)(H,38,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;/q;3*+1/p-3 |
InChI Key |
RBVUCYNOYFOQDU-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC(=CC3=C2C(=CC(=C3N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-])O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


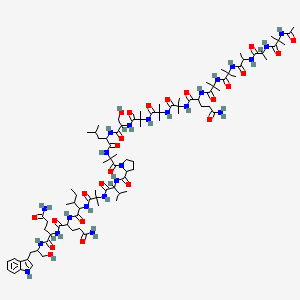
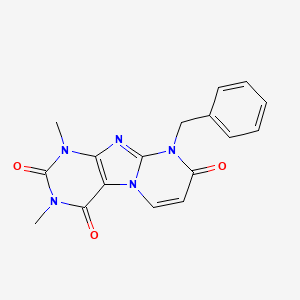
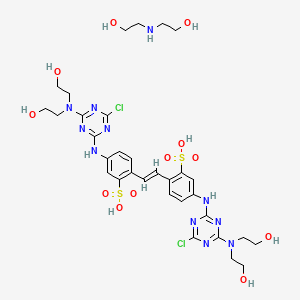

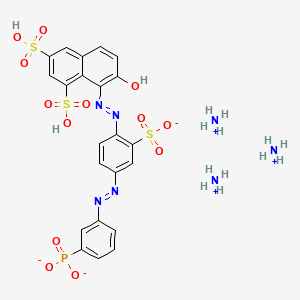
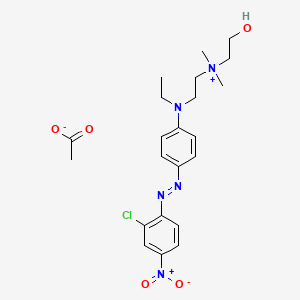

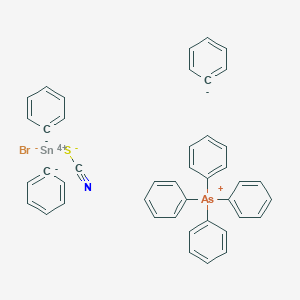
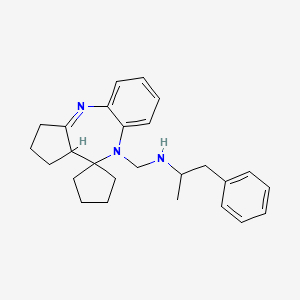
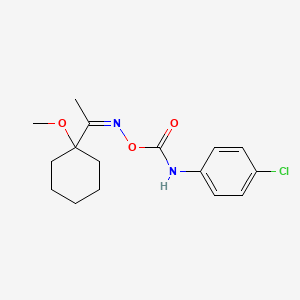
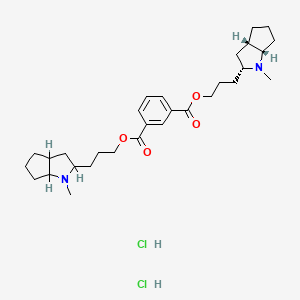
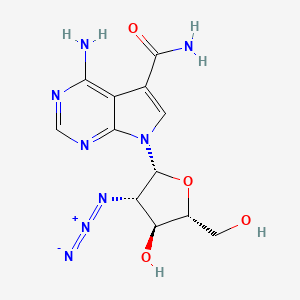
![1,1,5,5,5-Hexamethyl-3-[2-(1,1,3,3-tetramethyldisiloxanyl)ethyl]-3-[(trimethylsilyl)oxy]trisiloxane](/img/structure/B12721101.png)

